molecular formula C30H35N3OS B15084004 3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B15084004
M. Wt: 485.7 g/mol
InChI Key: UKSUVJWVNCMLGL-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring three distinct aromatic substituents: a 4-tert-butylbenzyl sulfanyl group at position 3, a 4-tert-butylphenyl group at position 5, and a 4-methoxyphenyl group at position 2. The tert-butyl groups confer high lipophilicity and steric bulk, which may enhance membrane permeability and metabolic stability.

Properties

Molecular Formula

C30H35N3OS

Molecular Weight

485.7 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(4-tert-butylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C30H35N3OS/c1-29(2,3)23-12-8-21(9-13-23)20-35-28-32-31-27(22-10-14-24(15-11-22)30(4,5)6)33(28)25-16-18-26(34-7)19-17-25/h8-19H,20H2,1-7H3

InChI Key

UKSUVJWVNCMLGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur-containing compounds, alkyl halides, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and biological activities of closely related 1,2,4-triazole derivatives:

Compound Name Substituents (Positions 3, 4, 5) Key Biological Activities Evidence Sources
Target Compound : 3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl) - 3: 4-tert-butylbenzyl sulfanyl
- 4: 4-methoxyphenyl
- 5: 4-tert-butylphenyl
Inferred: Antioxidant, antimicrobial
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl} - 3: 3-(trifluoromethyl)benzyl sulfanyl
- 4: 4-methylphenyl
- 5: 4-chlorophenyl
Not reported
4-{3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether - 3: 2-chlorobenzyl sulfanyl
- 4: 4-methoxyphenyl
- 5: 4-tert-butylphenyl
Not reported
3-(4-tert-butylphenyl)-5-cyclopropyl-4-(arylmethyleneamino) - 3: 4-tert-butylphenyl
- 4: arylmethyleneamino
- 5: cyclopropyl
Antioxidant, antimicrobial (B. subtilis)
3-(Allylthio)-4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl) - 3: Allylthio
- 4: 4-methoxyphenyl
- 5: 3,4,5-trimethoxyphenyl
Anti-colon cancer (SW480/MDCK cell lines)
3-(4'-nitrophenyl)-4-(4"-chlorobenzamido)-5-substituted phenyl - 3: 4'-nitrophenyl
- 4: 4"-chlorobenzamido
- 5: substituted phenyl
Antibacterial, antifungal

Key Observations

Electronic Effects: The 4-methoxyphenyl group at position 4 may enhance electron donation, contrasting with electron-withdrawing groups like trifluoromethyl () or nitro (), which could reduce reactivity in biological systems.

Antimicrobial Activity: The target compound’s tert-butyl and methoxy substituents align with derivatives in , which showed potent activity against Bacillus subtilis. By contrast, the 3,4,5-trimethoxyphenyl substituent in is associated with anticancer activity, highlighting substituent-dependent mechanistic divergence .

Synthetic Routes: The target compound’s synthesis likely involves condensation of 4-tert-butylbenzyl chloride with a preformed 1,2,4-triazole core, similar to methods in (refluxing with benzaldehyde derivatives in acetic acid) . utilized iminoester hydrochlorides and 4-tert-butylbenzhydrazide for analogous triazoles, suggesting scalability for the target compound .

Biological Activity

3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic compound within the triazole class, characterized by a complex structure that includes a triazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Structural Characteristics

The molecular formula of 3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole is C30H35N3OS, with a molecular weight of 485.7 g/mol. The presence of the tert-butyl groups and the sulfanyl moiety suggests enhanced lipophilicity and potential interactions with biological targets.

Research indicates that triazole derivatives often exhibit biological activity through mechanisms such as:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes.
  • Receptor Interaction : Hydrophobic interactions with receptor sites may enhance binding affinity.
  • Antioxidant Activity : Compounds with sulfanyl groups are known to exhibit antioxidant properties.

Anticancer Properties

Studies have shown that mercapto-substituted 1,2,4-triazoles possess significant anticancer activity. For instance, derivatives similar to 3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole have been tested against various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HCT116), demonstrating cytotoxic effects . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have shown effectiveness against a range of pathogens:

MicroorganismActivity
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial
Candida albicansAntifungal

These activities are attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • Cytotoxicity Testing : A study evaluated various triazole derivatives for their cytotoxicity against MCF7 and HCT116 cell lines. The results indicated that compounds with similar structural features to 3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole exhibited IC50 values in the micromolar range, suggesting significant potential for further development as anticancer agents .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that certain modifications in the triazole structure enhanced antimicrobial efficacy significantly .

Synthesis and Reactivity

The synthesis of 3-[(4-tert-butylbenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole typically involves multi-step reactions including:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution methods.

The unique combination of functional groups in this compound influences its solubility and reactivity profile compared to other triazole derivatives .

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